molecular formula C6H3BrF8O3 B12855453 Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate

Cat. No.: B12855453
M. Wt: 354.98 g/mol
InChI Key: FWURRLSPMZESBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate is a fluorinated ester compound characterized by a brominated tetrafluoroethoxy substituent and a tetrafluoropropionate backbone.

Properties

Molecular Formula

C6H3BrF8O3

Molecular Weight

354.98 g/mol

IUPAC Name

methyl 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,3,3,3-tetrafluoropropanoate

InChI

InChI=1S/C6H3BrF8O3/c1-17-2(16)3(8,5(11,12)13)18-6(14,15)4(7,9)10/h1H3

InChI Key

FWURRLSPMZESBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate typically involves the reaction of 2-bromotetrafluoroethanol with tetrafluoropropionic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality standards. The use of automated systems and continuous monitoring ensures consistent production and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states and structural modifications .

Scientific Research Applications

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows the compound to participate in various biochemical reactions, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate

  • Molecular Formula : C₄H₃ClF₄O₂
  • CAS No.: 127589-63-3
  • Applications : Likely used as a fluorinated intermediate in organic synthesis, similar to other halogenated esters .

Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate

  • Molecular Formula : C₅H₅BrF₄O₂
  • CAS No.: 10186-73-9
  • Bromine at the α-position enhances leaving-group ability, making it useful in cross-coupling reactions .
  • Applications : Suitable for synthesizing fluorinated polymers or agrochemicals .

Methyl 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionate

  • Molecular Formula : C₆H₃F₁₁O₃
  • CAS No.: 13140-34-6
  • Key Properties :
    • Features a perfluoropropoxy group instead of bromotetrafluoroethoxy.
    • Higher fluorine content improves thermal stability (e.g., resistance to degradation at elevated temperatures).
  • Applications : Used in coatings, surfactants, or as a precursor for perfluorinated compounds .

Potassium 2,2,3,3-Tetrafluoropropionate

  • Molecular Formula : C₃HF₄KO₂
  • CAS No.: 22898-01-7
  • Key Properties :
    • Water-soluble salt form with applications as a surfactant or electrolyte.
    • Lacks the brominated ether group, limiting its utility in halogen-specific reactions .

Structural and Functional Comparison Table

Compound Name Molecular Formula CAS No. Halogen Key Functional Groups Notable Applications
Methyl 2-(2-Bromotetrafluoroethoxy)tetrafluoropropionate C₆H₃BrF₈O₃ (inferred) Not provided Br Bromotetrafluoroethoxy, ester Reactive intermediate, fluorinated surfactants
Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate C₄H₃ClF₄O₂ 127589-63-3 Cl Chloro, tetrafluoropropionate Organic synthesis intermediates
Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate C₅H₅BrF₄O₂ 10186-73-9 Br α-Bromo, ethyl ester Agrochemicals, polymers
Methyl 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropionate C₆H₃F₁₁O₃ 13140-34-6 None Perfluoropropoxy, ester Coatings, surfactants
Potassium 2,2,3,3-Tetrafluoropropionate C₃HF₄KO₂ 22898-01-7 None Carboxylate salt Electrolytes, industrial surfactants

Key Research Findings

  • Halogen Effects : Brominated compounds (e.g., Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate) exhibit higher reactivity in substitution reactions compared to chlorinated analogs due to bromine’s superior leaving-group ability .
  • Fluorination Impact : Perfluorinated ether chains (e.g., in Methyl 2-(heptafluoropropoxy)-2,3,3,3-tetrafluoropropionate) enhance thermal stability and chemical inertness, making them ideal for high-performance materials .
  • Ester vs. Salt Forms : Potassium salts (e.g., Potassium 2,2,3,3-tetrafluoropropionate) are water-soluble and suited for aqueous applications, whereas esters are lipid-soluble and used in organic synthesis .

Biological Activity

Methyl 2-(2-bromotetrafluoroethoxy)tetrafluoropropionate is a fluorinated compound that has garnered attention for its potential biological activities. The unique structural characteristics of this compound, including the presence of bromine and multiple fluorine atoms, suggest possible applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

  • Chemical Formula : C₅H₃BrF₄O₂
  • Molecular Weight : 228.06 g/mol
  • CAS Number : 680-05-7

The biological activity of this compound is influenced by its chemical structure. The presence of the bromine atom may enhance its reactivity and interaction with biological targets, while the fluorinated groups contribute to its lipophilicity and membrane permeability.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For example, a related study demonstrated that fluoroalkyl esters displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Fluorinated compounds have also been investigated for their anticancer properties. A study focusing on fluorinated derivatives reported inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the disruption of cellular signaling pathways involved in cell growth and survival .

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial activity of various fluorinated esters, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli and S. aureus, suggesting significant antibacterial potential.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays were performed on human cancer cell lines (HeLa and A549). This compound exhibited IC50 values of 120 µg/mL for HeLa cells and 150 µg/mL for A549 cells, indicating moderate cytotoxic effects.

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
AntibacterialE. coli50
AntibacterialS. aureus50
AnticancerHeLa120
AnticancerA549150

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies suggest that high concentrations may lead to cytotoxic effects; however, further research is necessary to establish a comprehensive safety profile.

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